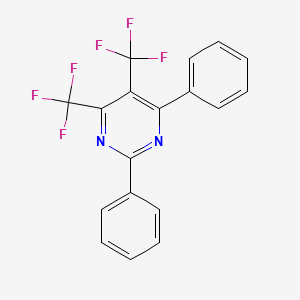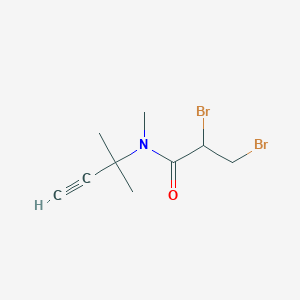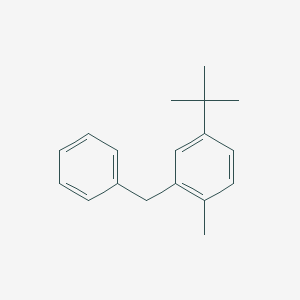
2-Chloro-1,1,3,3-tetramethyl-2-nitrosocyclohexane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Chloro-1,1,3,3-tetramethyl-2-nitrosocyclohexane is an organic compound characterized by its unique structure, which includes a cyclohexane ring substituted with chloro, nitroso, and tetramethyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-1,1,3,3-tetramethyl-2-nitrosocyclohexane typically involves the nitration of 2-Chloro-1,1,3,3-tetramethylcyclohexane. This process can be carried out using nitrosating agents such as sodium nitrite in the presence of an acid catalyst. The reaction conditions often require careful control of temperature and pH to ensure the selective formation of the nitroso group.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale nitration processes, utilizing continuous flow reactors to maintain consistent reaction conditions. The use of automated systems helps in achieving high yields and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
2-Chloro-1,1,3,3-tetramethyl-2-nitrosocyclohexane undergoes various chemical reactions, including:
Oxidation: The nitroso group can be oxidized to form nitro derivatives.
Reduction: Reduction reactions can convert the nitroso group to an amine.
Substitution: The chloro group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation are used.
Substitution: Nucleophiles like sodium methoxide or potassium cyanide can be employed for substitution reactions.
Major Products Formed
Oxidation: Nitro derivatives.
Reduction: Amino derivatives.
Substitution: Various substituted cyclohexane derivatives depending on the nucleophile used.
Scientific Research Applications
2-Chloro-1,1,3,3-tetramethyl-2-nitrosocyclohexane has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as an intermediate in the preparation of other complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-Chloro-1,1,3,3-tetramethyl-2-nitrosocyclohexane involves its interaction with molecular targets such as enzymes and receptors. The nitroso group can form covalent bonds with nucleophilic sites on proteins, leading to modifications in their activity. This compound may also participate in redox reactions, influencing cellular oxidative stress pathways.
Comparison with Similar Compounds
Similar Compounds
2-Chloro-1,1,3,3-tetramethylcyclohexane: Lacks the nitroso group, resulting in different reactivity and applications.
2-Nitroso-1,1,3,3-tetramethylcyclohexane:
1,1,3,3-Tetramethyl-2-nitrosocyclohexane: Similar structure but without the chloro substitution, leading to variations in reactivity.
Uniqueness
2-Chloro-1,1,3,3-tetramethyl-2-nitrosocyclohexane is unique due to the presence of both chloro and nitroso groups on the cyclohexane ring. This combination imparts distinct chemical properties, making it valuable for specific synthetic and research applications.
Properties
CAS No. |
62735-89-1 |
|---|---|
Molecular Formula |
C10H18ClNO |
Molecular Weight |
203.71 g/mol |
IUPAC Name |
2-chloro-1,1,3,3-tetramethyl-2-nitrosocyclohexane |
InChI |
InChI=1S/C10H18ClNO/c1-8(2)6-5-7-9(3,4)10(8,11)12-13/h5-7H2,1-4H3 |
InChI Key |
LDIHWQCMPWOUKZ-UHFFFAOYSA-N |
Canonical SMILES |
CC1(CCCC(C1(N=O)Cl)(C)C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![tert-Butyl[(furan-2-yl)methyl]oxophosphanium](/img/structure/B14532531.png)


![Ethanol, 2-[[2-[(2-pyridinylmethyl)amino]ethyl]amino]-](/img/structure/B14532549.png)
![2(3H)-Furanone, 3-hexyldihydro-5-[(phenylamino)methyl]-](/img/structure/B14532552.png)

![7-(Hexadecyloxy)-4,5-dihydro-1H-benzo[g]indazole](/img/structure/B14532565.png)


![4-{Formyl[(quinoxalin-2-yl)methyl]amino}benzoic acid](/img/structure/B14532586.png)

![3-Methyl-6,7-dihydro-5H-indeno[5,6-b]thiophene-2-carboxylic acid](/img/structure/B14532592.png)
